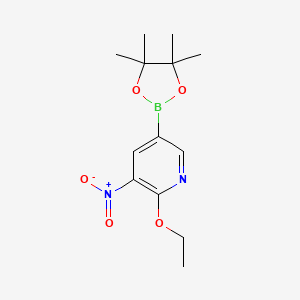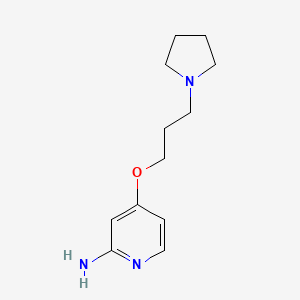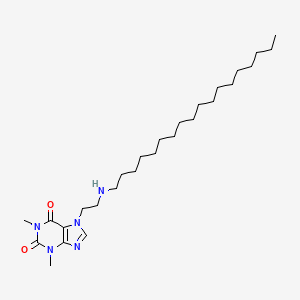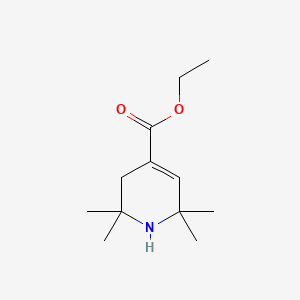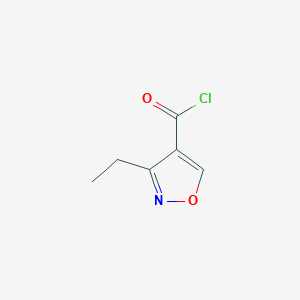
3-Ethyl-1,2-oxazole-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1,2-oxazole-4-carbonyl chloride is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2-oxazole-4-carbonyl chloride typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another common method is the reaction of α-haloketones with formamide . The reaction conditions often require specific temperatures and catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide in a packed reactor has been shown to be effective for the oxidative aromatization of oxazolines to oxazoles .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1,2-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: Conversion to oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and DBU.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines and alcohols.
Major Products
Oxidation: Oxazoles.
Reduction: Corresponding alcohols or amines.
Substitution: Amides or esters.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1,2-oxazole-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1,2-oxazole-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole: The parent compound for a vast class of heterocyclic aromatic organic compounds.
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom, but with different positioning of the atoms.
Thiazole: Similar to oxazole but contains sulfur instead of oxygen.
Uniqueness
3-Ethyl-1,2-oxazole-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and carbonyl chloride functionality make it a versatile intermediate for further chemical transformations and applications.
Eigenschaften
CAS-Nummer |
99803-70-0 |
|---|---|
Molekularformel |
C6H6ClNO2 |
Molekulargewicht |
159.57 g/mol |
IUPAC-Name |
3-ethyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C6H6ClNO2/c1-2-5-4(6(7)9)3-10-8-5/h3H,2H2,1H3 |
InChI-Schlüssel |
ZNTSIQAUERECOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NOC=C1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


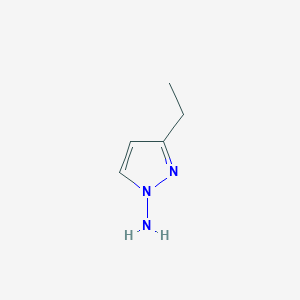

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid](/img/structure/B13944854.png)

![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)

